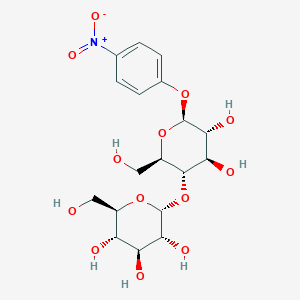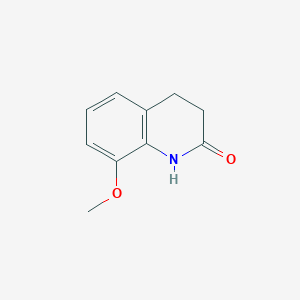
4-Nitrophenyl-beta-D-maltopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl-beta-D-maltopyranoside is a chemical compound with the empirical formula C18H25NO13 and a molecular weight of 463.39 g/mol . It is commonly used as a substrate for the enzyme amyloglucosidase, which releases a chromogenic end product, p-nitrophenol, measurable colorimetrically at 410 nm . This compound is significant in various biochemical assays and research applications.
Métodos De Preparación
The synthesis of 4-Nitrophenyl-beta-D-maltopyranoside typically involves the glycosylation of 4-nitrophenol with maltose derivatives under controlled conditions. The reaction is catalyzed by specific enzymes or chemical catalysts to ensure the selective formation of the beta-D-maltopyranoside linkage . Industrial production methods may involve large-scale enzymatic processes to achieve high yields and purity.
Análisis De Reacciones Químicas
4-Nitrophenyl-beta-D-maltopyranoside undergoes several types of chemical reactions:
Hydrolysis: In the presence of amyloglucosidase, it is hydrolyzed to release p-nitrophenol and maltose.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include enzymes like amyloglucosidase, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed include p-nitrophenol, maltose, and various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Nitrophenyl-beta-D-maltopyranoside is widely used in scientific research:
Biochemistry: It serves as a substrate for enzyme assays to measure amyloglucosidase activity.
Molecular Biology: Used in studies involving carbohydrate metabolism and enzyme kinetics.
Medicine: Employed in diagnostic assays to detect enzyme deficiencies or abnormalities.
Mecanismo De Acción
The primary mechanism of action for 4-Nitrophenyl-beta-D-maltopyranoside involves its hydrolysis by amyloglucosidase. The enzyme cleaves the glycosidic bond, releasing p-nitrophenol and maltose. The released p-nitrophenol can be quantified colorimetrically, providing a measure of enzyme activity . This mechanism is crucial for various biochemical assays and diagnostic tests.
Comparación Con Compuestos Similares
4-Nitrophenyl-beta-D-maltopyranoside can be compared with other similar compounds such as:
4-Nitrophenyl-alpha-D-maltoside: Similar substrate but with an alpha linkage, used for different enzyme assays.
4-Nitrophenyl-beta-D-glucopyranoside: Used for beta-glucosidase assays, differing in the sugar moiety.
4-Nitrophenyl-beta-D-cellobioside: Another chromogenic substrate used for cellulase activity assays.
The uniqueness of this compound lies in its specific application for amyloglucosidase activity measurement, making it a valuable tool in biochemical research and diagnostics.
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJZWFYUSNIPN-YMJSIHPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56846-39-0 |
Source


|
| Record name | 4-Nitrophenyl-beta-D-maltopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-3-mercapto-5-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B3042243.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide](/img/structure/B3042244.png)





![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042256.png)
![1-[8-Chloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042257.png)


